

The Biosynthesis Pathway of 13-cis-Retinol in Mammals: A Technical Guide

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Compound of Interest

Compound Name: 13-cis-Retinol

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Introduction

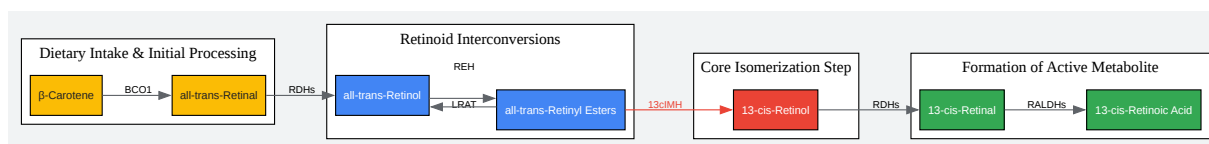
13-cis-retinol is a naturally occurring geometric isomer of vitamin A (all-trans-retinol) in mammals. While all-trans-retinoic acid is the most biologically active form of vitamin A, regulating a vast array of cellular processes, the roles of other isomers, including 13-cis-retinoids, are of increasing interest. 13-cis-retinoic acid (isotretinoin) is a well-known pharmaceutical agent for the treatment of severe acne and certain cancers, and its precursor, **13-cis-retinol**, is the primary focus of this guide. Understanding the endogenous biosynthesis of **13-cis-retinol** is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting retinoid metabolism. This technical guide provides an in-depth overview of the core biosynthetic pathway of **13-cis-retinol** in mammals, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Core Biosynthesis Pathway

The biosynthesis of **13-cis-retinol** in mammals is a multi-step process that begins with the dietary intake of carotenoids, primarily β -carotene. The pathway involves a series of enzymatic reactions, including cleavage, isomerization, and reduction/oxidation steps. The key enzymatic reaction leading to the formation of **13-cis-retinol** is the isomerization of an all-trans-retinyl ester.

The proposed core pathway is as follows:

- **β-Carotene Cleavage:** Dietary β-carotene is absorbed in the intestine and cleaved by the enzyme β-carotene 15,15'-monooxygenase (BCO1) to yield two molecules of all-trans-retinal.[1]
- **Reduction to all-trans-retinol:** All-trans-retinal is then reduced to all-trans-retinol by retinol dehydrogenases (RDHs).[2]
- **Esterification to all-trans-retinyl esters:** All-trans-retinol is esterified to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT). These esters serve as the primary storage form of vitamin A in tissues like the liver.[3]
- **Isomerization to **13-cis-retinol**:** The key step involves the enzymatic conversion of all-trans-retinyl esters to **13-cis-retinol**. This reaction is catalyzed by the enzyme all-trans-retinyl ester 13-cis-isomerohydrolase (also referred to as 13cIMH), a homolog of RPE65.[4] This enzyme hydrolyzes the ester bond and concurrently isomerizes the all-trans-retinoid backbone to the 13-cis configuration.[4]
- **Oxidation to 13-cis-retinoic acid:** **13-cis-retinol** can be further oxidized to 13-cis-retinal by retinol dehydrogenases (RDHs), and subsequently to 13-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[5][6]



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Biosynthesis pathway of **13-cis-Retinol** in mammals.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of **13-cis-retinol**. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.

Table 1: β -Carotene 15,15'-Monooxygenase (BCO1)

Species	Substrate	Km (μ M)	Vmax (nmol/mg/h)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Reference
Human (recombinant)	β -Carotene	17.2	197.2	~8	~4.65 x 10 ⁵	[7]
Human (recombinant)	α -Carotene	23.5	105.6	-	-	[7]
Human (recombinant)	β -Cryptoxanthin	28.1	98.6	-	-	[7]

Table 2: all-trans-Retiny l ester 13-cis-isomerohydrolase (13cIMH)

Species	Substrate	Km (μ M)	kcat (s ⁻¹)	Reference
Zebrafish (purified)	all-trans-Retiny l ester	2.6	4.4 x 10 ⁻⁴	[4]

Table 3: Retinol Dehydrogenases (RDHs) with **13-cis-Retinol**

Enzyme	Species	Substrate	Km (μM)	Vmax (nmol/min/mg)	Reference
RDH13	Human	13-cis-Retinol	-	-	[8]
RDH (general)	Bovine	13-cis-Retinol	-	-	[1]

Note: Specific kinetic data for mammalian RDHs with **13-cis-retinol** is limited in the literature.

Table 4: Retinaldehyde Dehydrogenases (RALDHs) with 13-cis-Retinal

Enzyme	Species	Substrate	Km (μM)	Vmax/Km	Reference
RALDH2 (ALDH1A2)	Human	13-cis-Retinal	~2.5	Same as all-trans	[6]
RALDH4	Mouse	13-cis-Retinal	-	8.24	[5]
RALDH3	Mouse	13-cis-Retinal	No activity	-	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **13-cis-retinol** biosynthesis.

Protocol 1: In Vitro Assay for all-trans-Retinyl ester 13-cis-isomerohydrolase (13cIMH) Activity

This protocol is adapted from the characterization of RPE65, a homolog of 13cIMH.[9]

1. Materials:

- Cell lysate or purified enzyme preparation containing 13cIMH.
- all-trans-[3H]-retinol (as a precursor for the substrate).

- Lecithin:retinol acyltransferase (LRAT) source (if not co-expressed with 13cIMH).
- Reaction Buffer: 10 mM Bis-Tris propane (BTP), pH 8.0, containing 100 mM NaCl.
- Bovine Serum Albumin (BSA).
- Cellular Retinaldehyde-Binding Protein (CRALBP) (optional, can enhance product detection).
- Dimethylformamide (DMF).
- Hexane.
- Methanol.
- Scintillation cocktail.

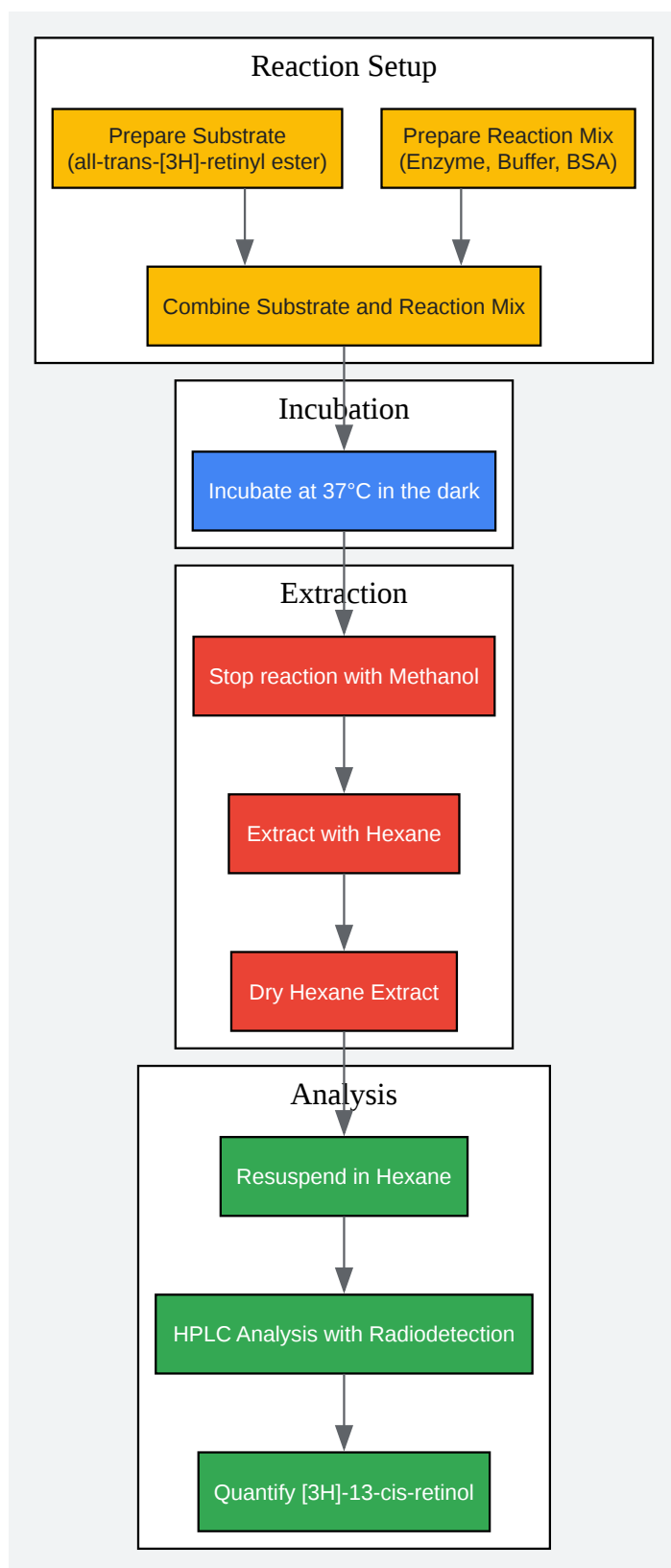
2. Procedure:

- Prepare the substrate: Dry down an appropriate amount of all-trans-[3H]-retinol under a stream of argon and resuspend in DMF to the desired stock concentration.
- Prepare the reaction mixture in a microcentrifuge tube on ice:
 - 250 µg of total cell lysate (or an appropriate amount of purified enzyme).
 - Reaction buffer to a final volume of 200 µL.
 - 0.5% BSA.
 - 25 µM CRALBP (optional).
- Initiate the reaction by adding 2 µL of the all-trans-[3H]-retinol stock solution. If LRAT is not endogenously present, the substrate should be all-trans-[3H]-retinyl ester.
- Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 60 minutes).
- Stop the reaction by adding 2 volumes of methanol.
- Extract the retinoids by adding 4 volumes of hexane and vortexing vigorously.

- Centrifuge to separate the phases and collect the upper hexane phase.
- Dry the hexane extract under a stream of argon.
- Resuspend the dried retinoids in a small volume of hexane for HPLC analysis.

3. Analysis:

- Analyze the extracted retinoids by normal-phase HPLC (see Protocol 2) coupled with a radiodetector to quantify the formation of [3H]-**13-cis-retinol**.



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Experimental workflow for the in vitro isomerohydrolase assay.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Retinoid Isomers

This protocol provides a general method for the separation and quantification of retinoid isomers, including **13-cis-retinol**.[\[10\]](#)[\[11\]](#)

1. Materials:

- HPLC system with a UV or photodiode array (PDA) detector.
- Normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 99.6:0.4 v/v). The exact ratio may need optimization depending on the column and specific isomers of interest.
- Retinoid standards (all-trans-retinol, **13-cis-retinol**, etc.).
- Hexane (HPLC grade).
- 2-Propanol (HPLC grade).

2. Procedure:

- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min) until a stable baseline is achieved.
- Prepare standard solutions of the retinoids of interest in hexane at known concentrations.
- Inject a known volume (e.g., 20 µL) of the standard solutions to determine their retention times and generate a standard curve for quantification.
- Inject the resuspended sample extract from Protocol 1.
- Monitor the elution of retinoids at a suitable wavelength, typically around 325 nm for retinols.

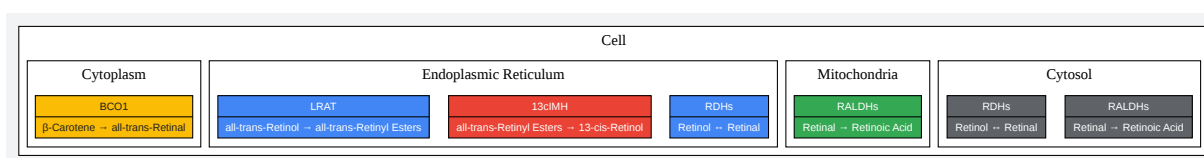
3. Data Analysis:

- Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
- Quantify the amount of each retinoid isomer by integrating the peak area and using the standard curve.

Regulation and Cellular Localization

The biosynthesis of **13-cis-retinol** is a regulated process, influenced by substrate availability and the expression of the key enzymes.

- BCO1 Regulation: The expression of BCO1 is regulated by dietary factors, including vitamin A status and β -carotene intake.^{[12][13]} High levels of retinoic acid can lead to a feedback inhibition of BCO1 expression.^[13] Transcriptional regulation of BCO1 involves transcription factors such as HNF-1 α and HNF-4 α .^[14]
- Subcellular Localization: The enzymes involved in this pathway are localized to specific subcellular compartments.
 - BCO1: Primarily located in the cytoplasm of enterocytes and hepatocytes.^[15]
 - LRAT: An integral membrane protein of the endoplasmic reticulum (ER).^[3]
 - 13cIMH: Found to be a membrane-associated protein.^[4]
 - RDHs and RALDHs: These enzymes are found in various compartments, including the ER, mitochondria, and cytosol, with specific localizations depending on the particular isoform.^{[11][16]}



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Subcellular localization of key enzymes in **13-cis-retinol** biosynthesis.

Conclusion

The biosynthesis of **13-cis-retinol** in mammals is an emerging area of research with significant implications for both basic science and medicine. The identification of the key enzyme, all-trans-retinyl ester 13-cis-isomerohydrolase, has provided a crucial piece of the puzzle. This technical guide has outlined the core pathway, provided available quantitative data, and presented detailed experimental protocols to facilitate further investigation in this field. Future research should focus on a more comprehensive characterization of the kinetic properties of the enzymes involved, particularly the retinol and retinaldehyde dehydrogenases acting on 13-cis substrates, and on elucidating the full spectrum of physiological and pathological roles of endogenously synthesized **13-cis-retinol**. A deeper understanding of this pathway will undoubtedly open new avenues for therapeutic interventions in a variety of diseases.

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